![molecular formula C13H12N4 B2644082 N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine CAS No. 133929-18-7](/img/structure/B2644082.png)
N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine
Vue d'ensemble
Description
Benzimidazole derivatives are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .
Synthesis Analysis
Benzimidazole derivatives can be synthesized starting with benzene derivatives with nitrogen-containing functionality ortho to each other . Methods of synthesis of 4-benzimidazolyl anilines have been classified according to the starting material used into: Reaction of o-phenylenediamines with carboxylic acids .Molecular Structure Analysis
The benzimidazole core is planar and can form hydrogen bonds, leading to a three-dimensional arrangement . Theoretical and actual NMR chemical shifts were found to be quite similar .Chemical Reactions Analysis
Benzimidazole derivatives decompose slowly on contact with bases . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Physical And Chemical Properties Analysis
Benzimidazole derivatives are typically solid at room temperature . They have low solubility in water and negligible vapor pressure at 20°C .Applications De Recherche Scientifique
Allosteric Activators of Human Glucokinase
N-benzimidazol-2yl benzamide analogues, which include “N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine”, have been used as allosteric activators of human glucokinase . These compounds have shown significant hypoglycemic effects for the therapy of type-2 diabetes (T2D) in animal as well as human models . Among the derivatives synthesized, some strongly increased the catalytic action of glucokinase .
Anticancer Agents
Benzimidazole derivatives, including “N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine”, have been studied as potential anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to significantly influence the anticancer activity . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused a significant increase of anticancer activity .
Hypoglycemic Agents
N-benzimidazol-2yl benzamide analogues have been used in the design of newer effective hypoglycemic agents . These agents have a distinct mechanism of action at the molecular level and could be used as a single drug with improved safety .
Molecular Docking Studies
“N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine” and its analogues have been used in molecular docking studies . These studies predict the bonding interactions of these derivatives with the residues in the allosteric site of glucokinase protein .
Synthesis of Benzimidazole Derivatives
“N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine” is used in the synthesis of benzimidazole derivatives . These derivatives are synthesized by reacting ortho-phenylenediamines with benzaldehydes .
Bioactivity Studies
The effect of substituent groups in the structure of “N-(1H-Benzoimidazol-2-yl)-benzene-1,4-diamine” on the bioactivity against cancer cell lines A549, MDA-MB-231, and PC3 has been studied .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKVVJXYEASQLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327886 | |
Record name | 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49643216 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
133929-18-7 | |
Record name | 4-N-(1H-benzimidazol-2-yl)benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101327886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.